molecular formula C19H20N2O3 B4855756 3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide

3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4855756
M. Wt: 324.4 g/mol
InChI Key: IWFSEVBMHNRQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs) that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for α7 nAChRs and offers several advantages over other agonists, making it an attractive target for further research.

Mechanism of Action

3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide acts as a selective agonist for α7 nAChRs. These receptors are widely distributed in the central nervous system and are involved in a variety of physiological processes, including learning and memory, attention, and sensory processing. Activation of α7 nAChRs by 3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which can modulate neuronal activity and improve cognitive function.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and other neurotransmitters, which can improve cognitive function. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide offers several advantages over other α7 nAChR agonists. It has a high affinity for α7 nAChRs and is highly selective, which reduces the risk of off-target effects. It also has a long half-life, which allows for sustained activation of α7 nAChRs. However, 3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide is relatively expensive and may not be suitable for large-scale experiments.

Future Directions

There are several future directions for research on 3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide in the treatment of addiction and other psychiatric disorders. Further research is also needed to better understand the biochemical and physiological effects of 3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide and to identify any potential side effects or limitations of this compound.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-16-9-7-15(8-10-16)17-13-18(24-21-17)19(22)20-12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFSEVBMHNRQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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